
Glycylglycyl-L-cysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-L-cysteinylglycine is a tripeptide composed of glycine, glycine, and L-cysteine. This compound is a derivative of glutathione, which is a crucial antioxidant in cellular processes. This compound plays a significant role in various biochemical pathways, particularly in redox reactions and detoxification processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycylglycyl-L-cysteinylglycine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the activation of carboxyl groups and the subsequent formation of peptide bonds. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HOAt. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often employs recombinant DNA technology. Microbial fermentation using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae can produce the tripeptide in large quantities. The fermentation process is optimized to enhance yield and purity, followed by purification steps such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Glycylglycyl-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Glycylglycyl-L-cysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Plays a role in cellular redox homeostasis and detoxification.
Medicine: Investigated for its potential in antioxidant therapy and as a biomarker for oxidative stress.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives .
Mécanisme D'action
Glycylglycyl-L-cysteinylglycine exerts its effects primarily through its thiol group, which participates in redox reactions. It acts as an electron donor, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound also modulates the activity of various enzymes involved in detoxification and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with a similar structure but includes glutamate instead of glycine.
L-cysteinylglycine: A dipeptide consisting of L-cysteine and glycine.
Uniqueness: Glycylglycyl-L-cysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Unlike glutathione, it does not contain glutamate, which affects its reactivity and function in biological systems .
Propriétés
Numéro CAS |
583819-52-7 |
|---|---|
Formule moléculaire |
C9H16N4O5S |
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O5S/c10-1-6(14)11-2-7(15)13-5(4-19)9(18)12-3-8(16)17/h5,19H,1-4,10H2,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 |
Clé InChI |
LKYOFSBEDUHIQL-YFKPBYRVSA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S |
SMILES canonique |
C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)
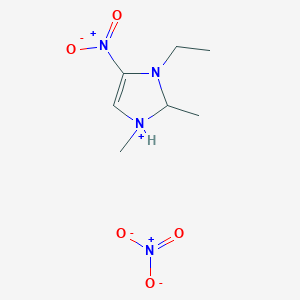

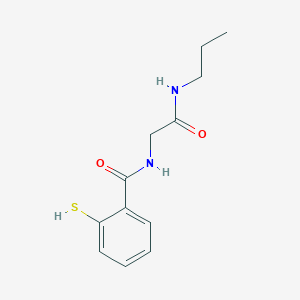
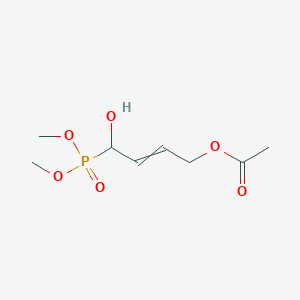
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)

![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
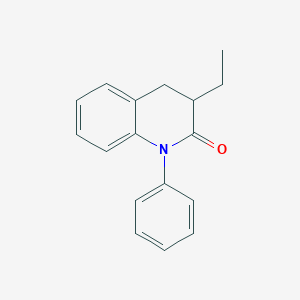

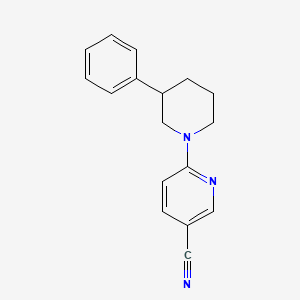
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
